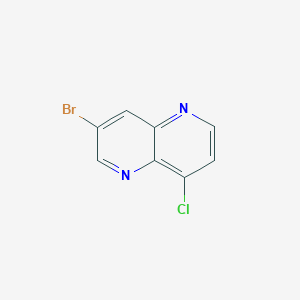

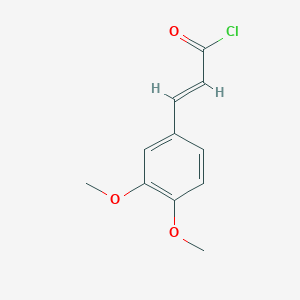

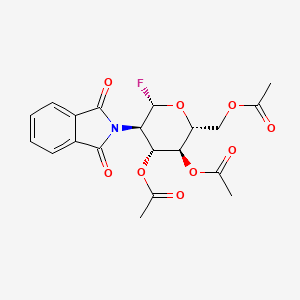

3-ブロモ-8-クロロ-1,5-ナフチリジン

概要

説明

Synthesis Analysis

The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine and its derivatives has been explored through various methods. For instance, a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines were prepared from nicotinic acid, which involved the nucleophilic replacement of the 8-chloro substituent with appropriate amines . Additionally, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide in liquid ammonia was reinvestigated, leading to the formation of 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one . The synthesis of 2-substituted 1,8-naphthyridines was achieved by decarboxylation of their 3-carboxylic acids, and a new synthesis route for 2-hydroxy-1,8-naphthyridine was developed using 3-bromomethyl-2-nitropyridine .

Molecular Structure Analysis

The molecular structure of related naphthyridine derivatives has been studied using various spectroscopic techniques. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of a novel compound related to the naphthyridine family, providing insights into the total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges . The electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis were also discussed .

Chemical Reactions Analysis

The reactivity of 3-Bromo-8-chloro-1,5-naphthyridine in chemical reactions has been demonstrated in several studies. For example, the reaction with potassium amide in liquid ammonia suggested the intermediacy of 3,4-didehydro-1,8-naphthyridine . The amination of 3-bromo-2-ethoxy-1,5-naphthyridine was also explored, leading to a mixture of 3- and 4-amino-2-ethoxy-1,5-naphthyridine . Additionally, the reactivity of halogens in positions 3 and 4 of 1,6-naphthyridine was compared, revealing differences in their reactivity with p-toluenesulfonic hydrazide .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been characterized through their spectroscopic data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectra . The electronic absorption spectra of these compounds were measured in both polar and nonpolar solvents, and the observed bands were assigned using Time-Dependent DFT (TD-DFT) calculations . The study of nucleophilic substitution reactions in benzo[c][1,8]naphthyridines provided additional insights into the reactivity of these compounds with various nucleophiles .

科学的研究の応用

3-ブロモ-8-クロロ-1,5-ナフチリジン: 包括的な分析

合成と化学反応性: 3-ブロモ-8-クロロ-1,5-ナフチリジンは、さまざまな化学反応における反応性で知られる1,5-ナフチリジンのクラスに属します。 それらはクロスカップリング反応を受けることができ、N-アルキル置換誘導体の合成における中間体として役立ち、金属錯体の形成に関与します .

医薬品化学と創薬: 縮合1,5-ナフチリジンは、幅広い生物活性を示すため、医薬品化学において重要な役割を果たしています。 ナフチリジンコア上のブロモおよびクロロ置換基は、特定の生物学的受容体または酵素を標的にする創薬に活用できる可能性があります .

生物活性: 1,5-ナフチリジンの構造モチーフは、さまざまな生物活性に関連付けられています。 3-ブロモ-8-クロロ-1,5-ナフチリジンに関する具体的なデータは容易に入手できない場合がありますが、その類似体は治療薬としての可能性について研究されています。

材料科学への応用: ナフチリジンの電子特性は、材料科学、特に有機半導体または光起電材料の開発において使用される候補物質となっています。

分析化学: 3-ブロモ-8-クロロ-1,5-ナフチリジンは、明確な置換基を持つ化合物として、NMR分光法などの分析方法における標準物質または参照物質として使用できます .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Target of Action

1,5-naphthyridines, the class of compounds to which it belongs, are known to exhibit a variety of biological activities

Mode of Action

1,5-naphthyridines are known to react with electrophilic or nucleophilic reagents . They can undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .

Biochemical Pathways

Given the reactivity of 1,5-naphthyridines, it can be inferred that this compound may interact with various biochemical pathways, leading to downstream effects .

Result of Action

Given the biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have significant molecular and cellular effects .

特性

IUPAC Name |

3-bromo-8-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKJMLNKELECHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541368 | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97267-61-3 | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-bromo-8-chloro-1,5-naphthyridine in the context of antimalarial research?

A1: 3-Bromo-8-chloro-1,5-naphthyridine serves as a crucial starting material for synthesizing a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines. [] This specific chemical modification, replacing the 8-chloro substituent with various amines, led to the development of compounds exhibiting significant antimalarial activity against Plasmodium vinckei vinckei in mice. [] This suggests that the 1,5-naphthyridine scaffold, particularly with bromine at the 7-position, holds promise for developing new antimalarial agents.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from modifying 3-bromo-8-chloro-1,5-naphthyridine?

A2: While the abstract doesn't delve into specific SAR details, it highlights that incorporating various amine substituents at the 4-position of the 7-bromo-1,5-naphthyridine core yielded compounds with varying degrees of antimalarial activity. [] This finding underscores the importance of the amine substituent's nature in influencing the compound's interaction with its biological target and its overall efficacy. Further research exploring different amine groups and their physicochemical properties could optimize the antimalarial potency within this compound series.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)